(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl
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Overview
Description
(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl is a trifluoromethylated amino acid derivative. This compound is characterized by the presence of a trifluoromethyl group attached to the ethylamine moiety, which significantly influences its chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound's stability and resistance to metabolic degradation, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as (R)-3-(1-aminoethyl)benzoic acid and trifluoromethylating agents.
Trifluoromethylation: : The trifluoromethylation step involves the introduction of the trifluoromethyl group to the ethylamine moiety. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acidification: : The resulting trifluoromethylated amino acid is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form the corresponding amine oxide.
Reduction: : The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Oxidation: : Amine oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted trifluoromethyl compounds.
Scientific Research Applications
(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: : The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: : It is used in the production of agrochemicals, pharmaceuticals, and other fluorinated compounds.
Mechanism of Action
The mechanism by which (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl exerts its effects depends on its specific application. For example, in drug design, the trifluoromethyl group can enhance the binding affinity of the compound to its target protein by increasing its hydrophobicity and metabolic stability. The molecular targets and pathways involved will vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
3-(1-Aminoethyl)benzoic acid: : Lacks the trifluoromethyl group, resulting in different reactivity and stability.
3-(1-Aminopropyl)benzoic acid: : Has a longer alkyl chain, affecting its binding properties and metabolic stability.
Properties
IUPAC Name |
3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVLYBVVIMPTQZ-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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